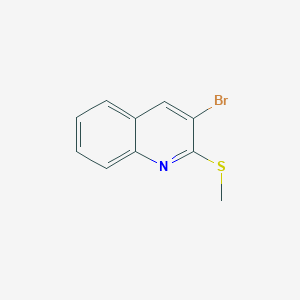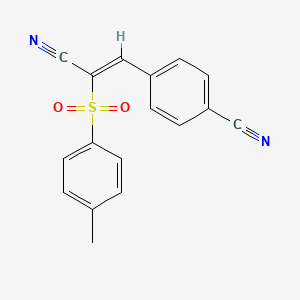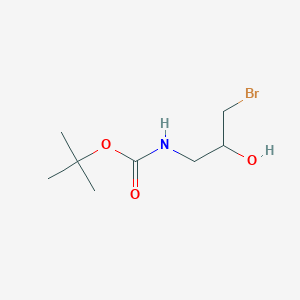
4'-n-Hexyl-2,2,2-trifluoroacetophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-n-Hexyl-2,2,2-trifluoroacetophenone (4-n-Hexyl-TFA) is a synthetic compound that has been used in a wide range of applications in the scientific research field. It is a highly versatile compound that has been utilized in a variety of laboratory experiments, including organic synthesis, chromatography, and biochemistry. This article reviews the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions of 4-n-Hexyl-TFA.
科学研究应用
4-n-Hexyl-TFA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a stationary phase in chromatography, and as a substrate in biochemistry. It has also been used in the study of enzyme kinetics and in the development of inhibitors of enzymatic reactions.
作用机制
The mechanism of action of 4-n-Hexyl-TFA is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, as it has been shown to bind to and inhibit the activity of certain enzymes. It is also believed to act as an inhibitor of certain metabolic pathways, as it has been shown to bind to and inhibit the activity of certain metabolic enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-n-Hexyl-TFA are not yet fully understood. However, it has been shown to bind to and inhibit the activity of certain enzymes involved in metabolic pathways, and it has been shown to bind to and inhibit the activity of certain enzymes involved in enzymatic reactions. It has also been shown to bind to and inhibit the activity of certain proteins, and it has been shown to bind to and inhibit the activity of certain hormones.
实验室实验的优点和局限性
The main advantage of using 4-n-Hexyl-TFA in laboratory experiments is its versatility. It can be used in a wide range of scientific research applications, including organic synthesis, chromatography, and biochemistry. It is also relatively easy to synthesize and purify for use in laboratory experiments. However, the compound is relatively expensive and its mechanism of action is not yet fully understood, which can limit its usefulness in certain applications.
未来方向
There are a number of potential future directions for the use of 4-n-Hexyl-TFA in scientific research. These include the development of new inhibitors of enzymatic reactions, the exploration of the compound's potential as a substrate in biochemistry, and the further study of the compound's mechanism of action. Additionally, further research could be conducted to explore the compound's potential as an inhibitor of certain metabolic pathways, as well as its potential as an inhibitor of certain proteins and hormones. Finally, further research could be conducted to explore the compound's potential as a therapeutic agent.
合成方法
4-n-Hexyl-TFA can be synthesized via a two-step process. The first step involves the reaction of 4-n-hexylbenzaldehyde and trifluoroacetic anhydride in the presence of pyridine, which yields 4-n-hexyl-2,2,2-trifluoroacetophenone. The second step involves the reaction of 4-n-hexyl-2,2,2-trifluoroacetophenone and boron trifluoride etherate, which yields 4-n-hexyl-2,2,2-trifluoroacetophenone-boron trifluoride complex. The complex can then be isolated and purified for use in subsequent experiments.
属性
IUPAC Name |
2,2,2-trifluoro-1-(4-hexylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(18)14(15,16)17/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNACSJWXFPUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-hexylphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[4-(3-Chloro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360407.png)

![6-[4-(3-Fluoro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360420.png)
![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)
![6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360436.png)

![6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360443.png)
![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)


